Xanthohumol C

Neuroregeneration Neural Stem Cells Spinal Cord Injury

Xanthohumol C (XNC) is a structurally unique prenylated chalcone from hops, distinguished by a cyclized pyrano ring that confers ER stress induction, cell-cell adhesion modulation, and superior neuroregenerative potency—mechanisms absent in xanthohumol (XN). XNC is not interchangeable with XN or hop extracts. Ideal for UPR, ER stress-mediated apoptosis, and neuronal differentiation studies. Negligible 5-LO inhibition (IC50 > 10,000 nM) enables use as a negative control. HP-β-CD complexation ensures parenteral delivery and CNS penetration. Choose XNC for target specificity beyond conventional hop flavonoids.

Molecular Formula C21H20O5
Molecular Weight 352.4 g/mol
CAS No. 189299-05-6
Cat. No. B1251932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthohumol C
CAS189299-05-6
Synonyms5''-hydroxy-6'',6''-dimethyldihydropyrano(2'',3''-b)-4,4'-dihydroxy-6'-methoxychalcone
xanthohumol C
Molecular FormulaC21H20O5
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C
InChIInChI=1S/C21H20O5/c1-21(2)11-10-15-17(26-21)12-18(25-3)19(20(15)24)16(23)9-6-13-4-7-14(22)8-5-13/h4-12,22,24H,1-3H3/b9-6+
InChIKeyCVMUWVCGBFJJFI-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthohumol C (CAS 189299-05-6) Procurement Guide: Quantified Differentiation of a Minor Hop Prenylchalcone


Xanthohumol C (XNC) is a minor prenylated chalcone isolated from Humulus lupulus (hops), distinguished by its cyclized chroman-like pyrano ring structure [1]. As a xanthohumol (XN) analogue formed via prenyl group cyclization, XNC exhibits a distinct pharmacological profile that diverges substantially from the more abundant XN [2]. This structural modification confers unique neuroregenerative properties, altered antiproliferative potency across specific cancer cell lines, and distinct mechanisms of action involving endoplasmic reticulum (ER) stress induction [3].

Xanthohumol C vs. Xanthohumol: Why In-Class Substitution Yields Materially Different Experimental Outcomes


Xanthohumol C is not functionally interchangeable with xanthohumol (XN) or XN-enriched hop extracts (XF). Despite sharing a chalcone backbone, XNC's cyclized pyrano ring confers a distinct mechanistic fingerprint. In head-to-head proteomic comparisons, XNC-treated MCF-7 breast cancer cells exhibited ER stress and altered cell-cell adhesion pathways, whereas XN predominantly influenced cell cycle regulation and type I interferon signaling [1]. Furthermore, XNC demonstrates superior neuroregenerative induction potency relative to other flavonoids tested, while displaying reduced antimicrobial efficacy compared to XN and XF [2]. This divergence in both potency rank order and mechanistic target engagement precludes simple analog substitution in experimental design and procurement decisions.

Xanthohumol C Quantitative Evidence Guide: Head-to-Head Performance Data vs. Comparators


Neuroregenerative Potency: Xanthohumol C Demonstrates Superior Neuronal Differentiation Induction vs. Other Flavonoids

In activity-guided fractionation assays using mouse embryonic forebrain-derived neural precursors (DCX-reporter), Xanthohumol C (ENDF1) was identified as a potent neuroregenerative chroman-like chalcone [1]. Direct comparison against a panel of other flavonoids revealed that Xanthohumol C was more effective than any other flavonoid tested in inducing neuronal differentiation [1]. The pyrano ring structure was identified as the key pharmacophore responsible for this activity [1].

Neuroregeneration Neural Stem Cells Spinal Cord Injury

Aqueous Solubility Enhancement: 650-Fold Increase Achieved with Cyclodextrin Complexation

The intrinsic water solubility of Xanthohumol C is extremely low (estimated 0.797 mg/L at 25°C) [1]. Complexation with 50 mM 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) increased aqueous solubility by 650-fold relative to the free compound [2]. This formulation enabled detection of Xanthohumol C in serum, brain, and cerebrospinal fluid following intraperitoneal administration in a rat model [2].

Formulation Bioavailability Parenteral Administration

Antiproliferative Activity vs. Cisplatin: Comparable Efficacy in MCF-7, PC-3, and HT-29 Cell Lines

In antiproliferative assays against three human cancer cell lines (breast MCF-7, prostate PC-3, and colon HT-29), Xanthohumol C exhibited activity comparable to the clinical chemotherapeutic agent cisplatin [1]. While exact IC50 values were not reported for Xanthohumol C in this study, the comparative ranking establishes its potency tier relative to a well-characterized clinical benchmark [1].

Cancer Antiproliferative Cytotoxicity

Differential Proteomic Mechanism: XNC Induces ER Stress, XN Alters Cell Cycle Regulation

Label-free quantitative proteomics analysis of MCF-7 breast cancer cells treated with Xanthohumol C (XNC) versus xanthohumol (XN) revealed distinct modes of action [1]. XNC treatment was associated with endoplasmic reticulum (ER) stress and alterations in cell-cell adhesion proteins, whereas XN influenced cell cycle progression and DNA replication pathways, along with type I interferon signaling [1]. This mechanistic divergence was observed at equipotent IC50 concentrations for each compound [1].

Mechanism of Action Proteomics Endoplasmic Reticulum Stress

Selectivity Profile: Negligible 5-Lipoxygenase (5-LO) Inhibition (IC50 > 10,000 nM)

In human polymorphonuclear leukocytes and recombinant human 5-LO assays, Xanthohumol C demonstrated negligible inhibitory activity against 5-lipoxygenase, with an IC50 > 10,000 nM [1]. This contrasts sharply with reports of other hop-derived prenylflavonoids that exhibit measurable 5-LO inhibition, providing a clear selectivity differentiation for researchers concerned with inflammatory pathway cross-talk.

Inflammation 5-Lipoxygenase Selectivity

Antimicrobial Activity Rank Order: XNC < XF < XN Against Bacterial and Yeast Strains

In comparative antimicrobial assays against multiple bacterial and yeast strains, Xanthohumol C (XNC) was consistently less effective than both a xanthohumol-enriched hop extract (XF) and pure xanthohumol (XN) [1]. For Bacillus subtilis, a strong pH-dependent minimal inhibition concentration (MIC) was observed for all three test articles, with the lowest MIC at pH 5 and highest at pH 7 [1].

Antimicrobial Antibacterial Natural Product

Xanthohumol C Application Scenarios: Evidence-Based Use Cases for Procurement Decisions


Neuroregeneration and CNS Injury Research Programs

Based on superior neuronal differentiation induction potency relative to other flavonoids [1], Xanthohumol C is uniquely positioned for studies of adult neurogenesis, spinal cord injury repair, and neurodegenerative disease models. The validated HP-β-CD complexation formulation (650-fold solubility enhancement) enables parenteral administration and CNS penetration [2], with confirmed detection in brain and cerebrospinal fluid at 1 and 6 hours post-dose [2].

ER Stress and Cell-Cell Adhesion Mechanism Studies in Breast Cancer

Proteomic evidence establishes Xanthohumol C as a selective inducer of ER stress and modulator of cell-cell adhesion pathways in MCF-7 cells, a mechanism distinct from xanthohumol's cell cycle/interferon effects [1]. This specificity makes XNC the appropriate choice for researchers interrogating ER stress-mediated apoptosis, unfolded protein response (UPR) signaling, or adhesion-dependent metastasis mechanisms.

Natural Product Lead Scaffold for Anticancer Derivative Synthesis

With antiproliferative activity comparable to cisplatin in MCF-7, PC-3, and HT-29 cell lines [1] and negligible off-target 5-LO inhibition (IC50 > 10,000 nM) [2], Xanthohumol C serves as a clean natural product scaffold for medicinal chemistry optimization. Its distinct pyrano ring structure offers a synthetically tractable handle for derivatization aimed at improving potency and pharmacokinetic properties.

Negative Control for 5-Lipoxygenase-Mediated Inflammatory Studies

Given its confirmed lack of 5-LO inhibitory activity (IC50 > 10,000 nM) [1], Xanthohumol C can serve as a natural product-derived negative control compound in assays designed to validate 5-LO dependency of observed anti-inflammatory effects from hop extracts or other flavonoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthohumol C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.